rac-threo-Dihydro Bupropion-d9 Hydrochloride
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Overview
Description
rac-threo-Dihydro Bupropion-d9 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a metabolite of Bupropion Hydrochloride, an antidepressant of the aminoketone class that acts as a selective inhibitor of dopamine uptake . This compound is particularly valuable in studies related to neurotransmission, addiction, and various neurological disorders .
Mechanism of Action
Target of Action
The primary target of rac-threo-Dihydro Bupropion-d9 Hydrochloride is the dopamine transporter . This compound acts as a selective inhibitor of dopamine uptake , which plays a crucial role in regulating the concentration of dopamine in the synaptic cleft and thus modulating dopaminergic neurotransmission .
Mode of Action
This compound interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission .
Biochemical Pathways
The enhanced dopaminergic neurotransmission affects various biochemical pathways. Primarily, it influences the reward system in the brain, which is associated with feelings of pleasure and motivation . Additionally, it may impact other pathways related to mood regulation, cognition, and motor control .
Pharmacokinetics
Therefore, it is likely that its pharmacokinetic properties are similar to those of Bupropion, which is well-absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced dopaminergic neurotransmission . This can lead to improved mood and decreased symptoms in conditions such as depression . It can also aid in smoking cessation by reducing cravings and withdrawal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, individual factors, including a person’s age, health status, and genetic makeup, can influence how the compound is metabolized and its overall efficacy .
Biochemical Analysis
Biochemical Properties
Rac-threo-Dihydro Bupropion-d9 Hydrochloride is known to interact with dopamine receptors, playing a role in neurotransmission . It is also involved in nociception, the sensory nervous system’s response to harmful stimuli .
Cellular Effects
This compound has been associated with various cellular processes. It is known to interact with dopamine receptors, which are crucial in the regulation of mood and reward-driven behavior . The compound’s influence on these receptors can impact cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-threo-Dihydro Bupropion-d9 Hydrochloride involves the reduction of Bupropion Hydrochloride. The reduction process typically employs 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions often include a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired yield and quality. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions
rac-threo-Dihydro Bupropion-d9 Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Conversion of Bupropion Hydrochloride to this compound.
Oxidation: Potential oxidation of the hydroxyl group to form other metabolites.
Substitution: Possible substitution reactions involving the chlorine atom in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major product formed from the reduction of Bupropion Hydrochloride is this compound. Other potential products include various oxidized and substituted derivatives, depending on the specific reaction conditions employed.
Scientific Research Applications
rac-threo-Dihydro Bupropion-d9 Hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Hydroxybupropion: Another major metabolite of Bupropion with similar pharmacological properties.
Erythro-Dihydro Bupropion: A stereoisomer of rac-threo-Dihydro Bupropion with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
rac-threo-Dihydro Bupropion-d9 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracking of metabolic pathways . Its specific interaction with dopamine and norepinephrine reuptake mechanisms also distinguishes it from other similar compounds .
Biological Activity
Rac-threo-Dihydro Bupropion-d9 Hydrochloride is a deuterated derivative of bupropion, a medication primarily used for treating depression and aiding smoking cessation. This compound serves as an important tool in pharmacological research, particularly in studying the metabolism of bupropion and its effects on neurotransmission. The isotopic labeling with deuterium allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetics and dynamics of bupropion-related compounds.
- Molecular Formula : C13H11D9ClNO·HCl
- Molecular Weight : Approximately 250.81 g/mol
- Appearance : White crystalline solid
Rac-threo-Dihydro Bupropion-d9 primarily interacts with the dopamine transporter (DAT) , inhibiting the reuptake of dopamine. This action enhances dopaminergic neurotransmission, affecting various biochemical pathways associated with mood regulation and the reward system in the brain.
Biochemical Pathways
- Dopamine Reuptake Inhibition : By binding to DAT, it increases dopamine levels in the synaptic cleft.
- Neurotransmitter Modulation : It also influences norepinephrine levels, contributing to its antidepressant effects.
- Impact on Reward System : Enhanced dopaminergic activity is linked to improved mood and motivation.
Pharmacokinetics
The pharmacokinetic profile of rac-threo-Dihydro Bupropion-d9 is similar to that of bupropion, characterized by:
- Absorption : Well-absorbed from the gastrointestinal tract.
- Metabolism : Undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes such as CYP2B6 and CYP2C19 .
- Excretion : Metabolites are primarily excreted through urine.
Biological Activity and Research Applications
Although rac-threo-Dihydro Bupropion-d9 itself does not exhibit inherent biological activity, it plays a crucial role in research settings:
- Metabolic Tracing : Used as an internal standard in mass spectrometry to quantify bupropion levels and its metabolites in biological samples.
- Pharmacokinetic Studies : Aids in understanding drug metabolism and individual variations across populations.
- Neuropharmacology Research : Investigates the effects of bupropion on neurotransmitter systems, particularly in relation to mood disorders and addiction.
Case Studies
-
Metabolite Identification :
A study analyzed urine and plasma samples from subjects undergoing bupropion therapy to identify metabolites M1-M3. It was found that threo-4′-OH-hydrobupropion (M4) was a significant metabolite, indicating its role in bupropion metabolism . -
Stereoselective Pharmacokinetics :
Research highlighted that stereoselective metabolism of bupropion affects its pharmacokinetics and therapeutic efficacy. The study revealed that threo-hydrobupropion accounts for a significant portion of bupropion clearance, emphasizing the importance of understanding stereoisomer behavior in drug metabolism .
Comparative Analysis with Related Compounds
Compound | Role/Activity | Key Features |
---|---|---|
Rac-threo-Dihydro Bupropion-d9 | Metabolic tracer for bupropion | Deuterated derivative; enhances tracking in studies |
Hydroxybupropion | Major metabolite of bupropion | Active in mood regulation; similar pharmacological profile |
Erythro-Dihydro Bupropion | Stereoisomer with distinct pharmacokinetic properties | Different metabolic pathways compared to threo form |
Properties
CAS No. |
1392209-60-7 |
---|---|
Molecular Formula |
C13H21Cl2NO |
Molecular Weight |
287.272 |
IUPAC Name |
(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3; |
InChI Key |
YZHVQDVGTAELNB-SKNDMWRXSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Synonyms |
3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride |
Origin of Product |
United States |
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